molecular formula C11H7ClN2O2 B13764500 4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B13764500
M. Wt: 234.64 g/mol
InChI Key: KFDZQQHKTKLOCY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-(4-chlorophenyl)-3-cyano-2-pyridone. This intermediate is then cyclized with formamide to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Cyclization Reactions: Cyclization can be facilitated by heating with formamide or other suitable reagents.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Reduction Products: Alcohol derivatives.

    Oxidation Products: Carboxylate salts or other oxidized forms.

Scientific Research Applications

4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs) .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)pyrimidine-2-carboxylic acid
  • 4-(4-Chlorophenyl)pyrimidine-6-carboxylic acid
  • 4-(4-Chlorophenyl)pyrimidine-3-carboxylic acid

Uniqueness

4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylic acid group at the 5-position, in combination with the 4-chlorophenyl group, provides distinct electronic and steric properties that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)10-9(11(15)16)5-13-6-14-10/h1-6H,(H,15,16)

InChI Key

KFDZQQHKTKLOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2C(=O)O)Cl

Origin of Product

United States

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